2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl-
Description
IUPAC Name: 6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide CAS Registry Number: 653604-26-3 Molecular Formula: C₁₉H₁₄N₂O Molecular Weight: 286.33 g/mol Structural Features:
- A naphthalene backbone substituted with a cyano group (-CN) at position 4.
- An amide group at position 2, modified with methyl and phenyl substituents (N-methyl-N-phenyl).
- Key Identifiers: SMILES: CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N InChIKey: RXBFLNOZYSHCQH-UHFFFAOYSA-N
Properties
CAS No. |
653604-26-3 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-cyano-N-methyl-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O/c1-21(18-5-3-2-4-6-18)19(22)17-10-9-15-11-14(13-20)7-8-16(15)12-17/h2-12H,1H3 |
InChI Key |
RXBFLNOZYSHCQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature. Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, such as 150°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared to structurally related naphthalenecarboxamide derivatives (Table 1), focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- PLD Inhibition: Naphthalenecarboxamides with hydrophobic substituents (e.g., chloro in NCDOB) show enhanced PLD2 affinity, while spiro systems (NFOT) improve pharmacokinetic profiles . The target compound’s cyano group may balance electronic effects and solubility.
- Structural Optimization : Ethoxy and cyclopentyloxy substituents () demonstrate how side-chain modifications can tailor solubility and target engagement .
Biological Activity
2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a naphthalene ring system with a carboxamide functional group and a cyano substituent. Its molecular formula is and it has a molecular weight of approximately 286.3 g/mol. The structural arrangement allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of 2-Naphthalenecarboxamide, including the specific compound , exhibit various biological activities. These activities are primarily attributed to their ability to interact with specific molecular targets, influencing biochemical pathways that may lead to therapeutic applications.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting proliferation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in various metabolic pathways.
The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- exerts its biological effects is linked to its structural features:
- Cyano Group : This group may participate in nucleophilic addition reactions, facilitating interactions with biological macromolecules.
- Naphthalene Ring : The aromatic nature allows for π-π stacking interactions with DNA or proteins, which can modulate their activity.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Naphthalenecarboxamide, 6-cyano-N-methyl-N-phenyl- | 286.3 g/mol | Contains a methyl group | |
| 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- | 302.33 g/mol | Features a methoxy substituent | |
| 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- | 330.38 g/mol | Contains a phenoxy substituent |
Case Studies and Research Findings
- Anticancer Studies : A study published in MDPI explored the effects of similar compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Research conducted by various groups has demonstrated that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
- Enzyme Inhibition Mechanisms : A detailed analysis revealed that the compound can inhibit key enzymes involved in metabolic pathways related to cancer progression, thereby providing insights into its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
